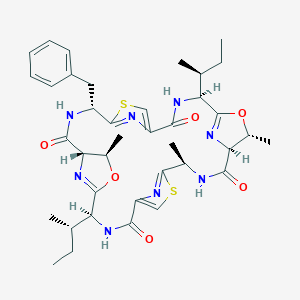

Patellamide D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Patellamide D is a cyclic peptide.

科学研究应用

Anticancer Properties

Patellamide D has demonstrated significant cytotoxicity against various cancer cell lines. Notably, it has an IC50 value of 2–4 µg/mL against L1210 murine leukemia cells and shows promising activity against the human acute lymphoblastic leukemia cell line CEM, with an IC50 of 0.028 µg/mL . Furthermore, at a concentration of 3.3 µM, this compound acts as a selective antagonist in multidrug-resistant CEM/VLB100 cell lines, reducing the IC50 values of other chemotherapeutics from 1000 ng/mL to as low as 110 ng/mL .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been a focus of research due to the compound's complex structure and the challenges associated with its natural extraction from marine sources. Various synthetic approaches have been developed, including biosynthetic methods utilizing genetically modified Escherichia coli to produce patellamides . This synthetic versatility allows for the exploration of numerous analogs that might exhibit enhanced biological activities or reduced toxicity.

Metal Binding Studies

Research indicates that patellamides have a high affinity for copper(II) ions, which may play a role in their biological function . The ability to bind metal ions could be leveraged in various biochemical applications, including drug delivery systems or as components in biosensors.

Natural Product Chemistry

This compound is part of a broader class of natural products that have been investigated for their ecological roles and potential pharmaceutical applications. The study of these compounds contributes to our understanding of marine biodiversity and the development of new therapeutic agents .

Comparative Analysis with Other Cyclic Peptides

This compound is often compared with other cyclic peptides derived from marine sources. Its unique properties and mechanisms make it a valuable candidate for further exploration alongside similar compounds like lamelarins and other cyclic peptides known for their anticancer activities .

属性

CAS 编号 |

120853-15-8 |

|---|---|

分子式 |

C38H48N8O6S2 |

分子量 |

777 g/mol |

IUPAC 名称 |

(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4,18-bis[(2S)-butan-2-yl]-7,21,25-trimethyl-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |

InChI |

InChI=1S/C38H48N8O6S2/c1-8-18(3)27-35-45-29(21(6)51-35)33(49)39-20(5)37-41-25(16-53-37)31(47)43-28(19(4)9-2)36-46-30(22(7)52-36)34(50)40-24(15-23-13-11-10-12-14-23)38-42-26(17-54-38)32(48)44-27/h10-14,16-22,24,27-30H,8-9,15H2,1-7H3,(H,39,49)(H,40,50)(H,43,47)(H,44,48)/t18-,19-,20+,21+,22+,24+,27-,28-,29-,30-/m0/s1 |

InChI 键 |

HZUISCIYFHWTKA-WLCQTKGUSA-N |

SMILES |

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6 |

手性 SMILES |

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)[C@@H](C)CC)CC6=CC=CC=C6 |

规范 SMILES |

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6 |

Key on ui other cas no. |

120853-15-8 |

同义词 |

patellamide D |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。